![molecular formula C16H22N2O2S B4431016 2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)
2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating certain types of cancer.
Mechanism of Action
2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by inhibiting the activity of BTK, which is a key signaling molecule involved in the development and progression of B-cell malignancies. By blocking BTK activity, this compound prevents the growth and survival of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the suppression of tumor growth. Additionally, this compound has been shown to have minimal toxicity in normal cells, which is an important consideration for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is its specificity for BTK, which makes it a promising candidate for cancer treatment. Additionally, this compound has been shown to be effective in treating B-cell malignancies that are resistant to other therapies. However, one limitation of this compound is its potential for off-target effects, which could lead to unwanted side effects.
Future Directions
There are several future directions for research on 2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, including the development of combination therapies that could enhance its efficacy, the investigation of its potential for use in other types of cancer, and the exploration of its mechanism of action in more detail. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound in order to maximize its therapeutic potential.
Scientific Research Applications
2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been the subject of several scientific studies, which have demonstrated its potential as a cancer treatment. In particular, this compound has been shown to be effective in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
properties
IUPAC Name |
2-acetamido-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-10(19)17-16-14(12-8-5-9-13(12)21-16)15(20)18-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYQIPGIYVCAIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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